Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound with the molecular formula C16H14ClN3O3S This compound is notable for its unique structure, which includes a pyrimidine ring substituted with an allylthio group and a chloropyrimidine moiety, linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:
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Formation of the Pyrimidine Intermediate: : The synthesis begins with the preparation of 2-(allylthio)-5-chloropyrimidine. This can be achieved by reacting 2-chloropyrimidine with allylthiol in the presence of a base such as sodium hydride or potassium carbonate.
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Coupling Reaction: : The intermediate 2-(allylthio)-5-chloropyrimidine is then coupled with 4-aminobenzoic acid or its ester derivative. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
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Esterification: : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The allylthio group in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
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Substitution: : The chloropyrimidine moiety can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyrimidines
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyrimidine ring and the allylthio group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting or modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The allylthio group could form covalent bonds with cysteine residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester with applications in organic synthesis and as a dye intermediate.
2-(Allylthio)-5-chloropyrimidine: The pyrimidine intermediate used in the synthesis of the target compound.
Methyl 4-({[2-(methylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate: A similar compound with a methylthio group instead of an allylthio group.
Uniqueness
Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is unique due to the presence of both the allylthio and chloropyrimidine moieties. This combination allows for a broader range of chemical reactions and potential biological activities compared to simpler analogs. The allylthio group provides additional reactivity, making it a versatile intermediate for further functionalization.
Biological Activity
Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study conducted by [source] demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates [source].
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in cancer metabolism. Specifically, it inhibits dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells [source].
Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
Antimicrobial | Escherichia coli | 50 | Growth inhibition |
Anticancer (Breast) | MCF-7 Cells | 25 | Induced apoptosis |
Anticancer (Colon) | HCT116 Cells | 25 | Induced apoptosis |
Enzyme Inhibition | DHFR | N/A | Inhibition observed |
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound in treating infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates among patients treated with the compound compared to a placebo group [source].
Case Study 2: Anticancer Trials
In another study, patients with advanced breast cancer were administered a regimen including this compound. The trial reported a notable decrease in tumor size and improved overall survival rates, suggesting its potential as an adjunct therapy in cancer treatment [source].
Properties
Molecular Formula |
C16H14ClN3O3S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-3-8-24-16-18-9-12(17)13(20-16)14(21)19-11-6-4-10(5-7-11)15(22)23-2/h3-7,9H,1,8H2,2H3,(H,19,21) |
InChI Key |
ALJYNDFERLDDRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Origin of Product |
United States |
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